1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine hydrochloride 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2096332-19-1
VCID: VC2680197
InChI: InChI=1S/C17H26BNO2.ClH/c1-16(2)17(3,4)21-18(20-16)15-9-7-14(8-10-15)13-19-11-5-6-12-19;/h7-10H,5-6,11-13H2,1-4H3;1H
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCCC3.Cl
Molecular Formula: C17H27BClNO2
Molecular Weight: 323.7 g/mol

1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine hydrochloride

CAS No.: 2096332-19-1

Cat. No.: VC2680197

Molecular Formula: C17H27BClNO2

Molecular Weight: 323.7 g/mol

* For research use only. Not for human or veterinary use.

1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine hydrochloride - 2096332-19-1

Specification

CAS No. 2096332-19-1
Molecular Formula C17H27BClNO2
Molecular Weight 323.7 g/mol
IUPAC Name 1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine;hydrochloride
Standard InChI InChI=1S/C17H26BNO2.ClH/c1-16(2)17(3,4)21-18(20-16)15-9-7-14(8-10-15)13-19-11-5-6-12-19;/h7-10H,5-6,11-13H2,1-4H3;1H
Standard InChI Key XUMCZUCHOSLPKP-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCCC3.Cl
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCCC3.Cl

Introduction

Chemical Identity and Physical Properties

1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine hydrochloride is a boron-containing organic compound that incorporates both a pyrrolidine moiety and a dioxaborolane functional group. Its structure consists of a benzyl group connecting the pyrrolidine ring to a phenyl group substituted with a tetramethyl dioxaborolane moiety, presented as a hydrochloride salt. This combination of functional groups gives the compound unique reactivity profiles and potential applications in various chemical processes.

Identifier Information

The compound is cataloged in various chemical databases with specific identifiers that facilitate its recognition in scientific literature and commerce.

ParameterValue
CAS Number2096332-19-1
PubChem CID56737702
European Community (EC) Number941-092-0
Molecular FormulaC₁₇H₂₇BClNO₂
Molecular Weight323.7 g/mol
Parent Compound1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine (CID 18525868)

Structural Characteristics

The compound possesses several key structural features that define its chemical behavior and reactivity:

  • A tetramethyl-1,3,2-dioxaborolan-2-yl group attached to a phenyl ring

  • A methylene (CH₂) bridge connecting the phenyl ring to a pyrrolidine moiety

  • Hydrochloride salt formation at the basic nitrogen of the pyrrolidine ring

The 3D structure reveals a non-planar arrangement, with the pyrrolidine ring adopting its characteristic envelope conformation. The pinacol boronate ester group provides stability to the otherwise reactive boron center.

Synonyms and Alternative Nomenclature

This compound is known by several synonyms in scientific literature and commercial catalogs:

  • 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine hydrochloride

  • 4-(Pyrrolidinomethyl)phenylboronic acid, pinacol ester hydrochloride

  • 4-((Pyrrolidine)methyl)phenylboronic acid pinacol ester hydrochloride

  • 1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine;hydrochloride

Synthesis and Preparation Methods

The synthesis of 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine hydrochloride typically involves multiple steps, centered around the formation of the boronate ester and the attachment of the pyrrolidine group.

Specific Reaction Conditions

Based on synthesis methods for similar compounds, the following conditions are typically employed:

  • Palladium catalysts (such as Pd(dppf)Cl₂) for the borylation step

  • Base-mediated coupling for pyrrolidine attachment

  • Controlled temperature and inert atmosphere to maximize yields

  • Purification through recrystallization or chromatographic methods

Alternative Synthetic Routes

Several alternative approaches may be employed for the synthesis of this compound:

  • Direct borylation of pre-assembled 1-(4-halobenzyl)pyrrolidine

  • Reductive amination between 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde and pyrrolidine

  • Miyaura borylation of appropriate halogenated precursors

Chemical Reactivity and Properties

The compound exhibits distinctive chemical properties derived from its functional groups, particularly the boronate ester and the basic pyrrolidine nitrogen.

General Reactivity

The compound's reactivity is characterized by:

  • The boronate ester functionality, which can participate in cross-coupling reactions

  • The basic pyrrolidine nitrogen, which can act as a nucleophile or coordinate with metals

  • The benzyl position, which may undergo substitution reactions

Key Chemical Transformations

The compound can undergo several important chemical transformations:

Reaction TypeDescriptionTypical Conditions
Suzuki-Miyaura CouplingCross-coupling with aryl or vinyl halidesPalladium catalysts, bases (K₂CO₃, Cs₂CO₃)
OxidationConversion of boronate to phenolH₂O₂, NaOH or other oxidizing agents
TransmetallationExchange of boron for other metalsMetal salts, appropriate solvents
Salt MetathesisExchange of chloride for other counter-ionsTreatment with appropriate salts

Applications in Organic Synthesis

The compound's unique structural features make it valuable in various synthetic applications.

As a Building Block in Complex Molecule Synthesis

The boronate functionality serves as a versatile handle for further elaboration in synthetic sequences:

  • Creation of carbon-carbon bonds through cross-coupling reactions

  • Introduction of functionality at the para position of the phenyl ring

  • Development of pharmaceutically relevant molecules with defined spatial arrangements

  • Construction of complex heterocyclic systems

Comparative Analysis with Related Compounds

Understanding this compound's properties in relation to structurally similar molecules provides valuable context.

Comparison with Parent Compound

The hydrochloride salt differs from its parent compound (1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine) in several important ways:

PropertyHydrochloride SaltFree Base
Molecular Weight323.7 g/mol 287.2 g/mol
SolubilityHigher in polar solventsHigher in non-polar solvents
StabilityTypically more stable to storageMay be more susceptible to oxidation
CrystallinityOften more crystallineMay be oily or amorphous
HandlingLess hygroscopicPotentially more hygroscopic

Comparison with Positional Isomers

Several positional isomers of the parent compound exist with different substitution patterns:

CompoundPosition of BoronateCAS NumberDistinguishing Features
1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidineortho884507-21-5 Different steric environment around boron
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidinemeta857283-63-7 Different electronic properties
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidinepara (direct attachment)852227-90-8 No methylene bridge

These isomers likely exhibit different reactivity patterns and physical properties due to the varied positioning of the functional groups.

Related Heterocyclic Variants

Several compounds with different heterocyclic components show structural similarity:

  • 1-(4-(4,4,5,5-Tetramethyl-(1,3,2)dioxaborolan-2-yl)-phenyl)-piperidine (CAS: 852227-96-4) - Contains a 6-membered piperidine ring instead of pyrrolidine

  • 1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole - Contains an imidazole ring instead of pyrrolidine

  • 5-methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidin-2-one - Contains a pyrrolidinone ring

Research Applications and Current Studies

The compound and its close structural analogs have found applications in various research contexts.

Role in Cross-Coupling Chemistry

As a boronate ester, the compound can participate in important cross-coupling reactions:

  • Suzuki-Miyaura coupling to form new carbon-carbon bonds

  • Chan-Lam coupling for carbon-heteroatom bond formation

  • Rhodium-catalyzed conjugate additions

These applications make it valuable in the synthesis of complex organic molecules, particularly those with biological relevance.

Emerging Research Directions

Current research trends suggest potential future applications:

  • Exploration of boron-containing compounds in medicinal chemistry

  • Development of new synthetic methodologies using boronate esters

  • Application in photocatalysis and energy-related materials

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